molecular formula C20H27N5O9 B12322501 3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B12322501
M. Wt: 481.5 g/mol
InChI Key: KLRRDIHKQFOOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-His(Dnp)-OH-IPA, also known as N-α-t-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a standard building block used in peptide synthesisThe Dnp group in this compound is stable to hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA), making it a valuable reagent in peptide chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Dnp)-OH-IPA typically involves the protection of the histidine residue with a tert-butyloxycarbonyl (Boc) group and the introduction of a dinitrophenyl (Dnp) group. The Dnp group is usually added to the imidazole ring of histidine. The synthesis can be carried out using standard peptide synthesis protocols, which involve the use of Boc-protected amino acids and solid-phase peptide synthesis techniques .

Industrial Production Methods

In industrial settings, the production of Boc-His(Dnp)-OH-IPA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-His(Dnp)-OH-IPA undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid (TFA), while the Dnp group is typically removed with thiophenol prior to HF treatment

    Substitution Reactions: The Dnp group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc group removal, thiophenol for Dnp group removal

    Substitution: Various nucleophiles can be used to substitute the Dnp group.

Major Products

The major products formed from these reactions include the deprotected histidine residue and substituted histidine derivatives.

Scientific Research Applications

Boc-His(Dnp)-OH-IPA has several scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins

    Chemoselective Protection: Employed for the chemoselective protection of amino acids in peptide synthesis.

    Native Chemical Ligation (NCL): Utilized in NCL applications for the synthesis of proteins by ligating two peptides.

    Synthesis of Difficult Sequences: The Boc/Bzl strategy, which includes compounds like Boc-His(Dnp)-OH-IPA, is often used to synthesize challenging sequences in peptide synthesis.

Mechanism of Action

Boc-His(Dnp)-OH-IPA works by protecting the histidine residues during peptide synthesis. The Boc group protects the amino group, while the Dnp group protects the imidazole ring of histidine. This protection prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain .

Comparison with Similar Compounds

Similar Compounds

    Boc-His(Boc)-OH: Another Boc-protected histidine derivative used in peptide synthesis.

    Boc-His(Trt)-OH: A histidine derivative with a trityl (Trt) protecting group.

    Boc-His-OH: A simpler Boc-protected histidine without additional protecting groups.

Uniqueness

Boc-His(Dnp)-OH-IPA is unique due to the stability of the Dnp group to HF and TFMSA, making it particularly useful in specific peptide synthesis protocols where these reagents are used .

Properties

IUPAC Name

3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRDIHKQFOOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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